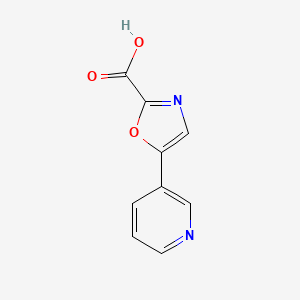

5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-(Pyridin-3-yl)oxazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-3-yl)oxazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKMJOJELHQXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696216 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857521-74-5 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid

Preamble: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridinyl-oxazole motif is of significant interest due to the versatile intermolecular interactions facilitated by its constituent rings, including hydrogen bonding and π-stacking.[1] The precise arrangement of these heteroatoms is paramount, as even minor isomeric variations can lead to dramatic shifts in biological activity and off-target effects. Therefore, the unambiguous structural confirmation of any novel compound, such as 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for further development.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid. It is designed for researchers and drug development professionals, moving beyond a simple checklist of techniques to explain the causality behind the analytical strategy. The workflow presented here is a self-validating system, where orthogonal techniques are employed to build an unshakeable, data-driven confirmation of the molecular structure.

Strategic Synthesis: A Proposed Pathway

While various methods exist for oxazole synthesis, a robust and increasingly common approach involves the direct [3+2] cycloaddition of a carboxylic acid with an isocyanide derivative.[2] This method is advantageous due to its high efficiency and tolerance for a wide range of functional groups. We propose a synthesis starting from nicotinic acid (pyridine-3-carboxylic acid) and an appropriate isocyanide, such as ethyl isocyanoacetate, followed by hydrolysis.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

-

Activation & Cycloaddition: To a solution of nicotinic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add a suitable activating agent such as a triflylpyridinium reagent (1.1 eq) and a non-nucleophilic base like DMAP (1.2 eq).[2]

-

Stir the mixture at room temperature for 15 minutes to form the acylpyridinium salt in situ.

-

Add ethyl isocyanoacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude ester intermediate using silica gel column chromatography.

-

Hydrolysis: Dissolve the purified ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate in a mixture of THF/water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction mixture with 1N HCl to precipitate the carboxylic acid product.

-

Filter, wash with cold water, and dry the solid under vacuum to yield the final compound.

The Analytical Gauntlet: An Orthogonal Workflow

A single analytical technique is insufficient for definitive proof of structure. We employ an orthogonal workflow where each step provides complementary information, culminating in an unambiguous assignment.

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Purity and Molecular Formula

Before detailed spectroscopic analysis, we must confirm the compound's purity and elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC provides a quantitative measure of purity. A high-purity sample (>95%) is essential for unambiguous spectroscopic data.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula

HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a ~0.1 mg/mL solution in an appropriate solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Acquisition Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Data Analysis: Compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm.

| Parameter | Expected Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Theoretical Mass [M] | 190.03784 |

| Theoretical [M+H]⁺ | 191.04512 |

| Theoretical [M-H]⁻ | 189.03056 |

The fragmentation pattern in MS/MS can also provide structural clues. Key expected fragments include the loss of CO₂ (44 Da) from the carboxylic acid and cleavages of the oxazole ring.[3][4]

Spectroscopic Fingerprinting and Connectivity Mapping

With purity and formula confirmed, we proceed to map the molecular architecture using IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

-

Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H stretch | 3300-2500 | Very broad, often obscuring C-H stretches.[5][6] |

| Aromatic C-H | C-H stretch | 3100-3000 | Sharp, medium intensity. |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong, sharp.[7] |

| Aromatic Rings | C=C / C=N stretch | 1600-1450 | Multiple sharp bands of variable intensity. |

| Carboxylic Acid | C-O stretch | 1320-1210 | Strong intensity.[5] |

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is ideal as it will solubilize the compound and allow for the observation of the acidic carboxyl proton.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at a constant temperature (e.g., 298 K).

Predicted NMR Data (in DMSO-d₆)

| Position | δ ¹H (ppm), Mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Oxazole Ring | |||

| C2 | - | ~158-162 | - |

| H4 | ~8.0-8.2, s | ~125-128 | C2, C5, Py-C3' |

| C5 | - | ~150-154 | - |

| COOH | ~13-14, br s | ~165-170 | C2 |

| Pyridine Ring | |||

| C2' | ~9.1-9.3, d, ~2.0 | ~148-150 | C4', C6', C5(Oxazole) |

| C3' | - | ~120-123 | - |

| H4' | ~8.4-8.6, dt, ~8.0, 2.0 | ~135-138 | C2', C6', C5', C5(Oxazole) |

| H5' | ~7.6-7.8, dd, ~8.0, 5.0 | ~124-126 | C3', C4' |

| H6' | ~8.7-8.9, dd, ~5.0, 2.0 | ~151-153 | C2', C4', C5' |

Note: Chemical shifts are predictions based on known substituent effects and data from similar structures. Actual values may vary.[6][8][9][10]

Interpreting the 2D NMR Data:

-

COSY: Will establish the connectivity within the pyridine ring spin system, showing correlations between H4'↔H5' and H5'↔H6'.

-

HSQC: Will link each proton to its directly attached carbon (e.g., H4 to C4, H2' to C2', etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the different parts of the molecule.

Caption: Key HMBC correlations confirming the pyridinyl-oxazole linkage.

The critical correlations are the 3-bond couplings from the oxazole proton (H4) to the pyridine carbon (C3') and from the pyridine protons (H2' and H4') to the oxazole carbon (C5). These correlations unambiguously prove that the pyridine ring is attached at the C5 position of the oxazole, distinguishing it from other possible isomers.

The Gold Standard: Single-Crystal X-ray Diffraction

For an unequivocal, three-dimensional confirmation of the structure, single-crystal X-ray diffraction is unparalleled. While not always feasible if the compound does not readily form high-quality crystals, it provides the ultimate proof of structure.

Experimental Protocol: Crystal Growth

-

Screening: Screen for suitable crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering.

-

Solvent Systems: Test a range of solvents and solvent mixtures (e.g., ethanol/water, DMF/ether, acetone).

-

Data Collection: Once suitable crystals are obtained, mount one on a diffractometer and collect diffraction data.

-

Structure Solution: The resulting electron density map is solved and refined to yield a 3D model of the molecule, providing precise bond lengths, angles, and information on intermolecular interactions in the solid state.[11]

Conclusion

The structural elucidation of a novel chemical entity like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid demands a multi-faceted, evidence-based approach. By systematically integrating data from HPLC, HRMS, FTIR, and a comprehensive suite of NMR experiments, a self-validating and irrefutable structural assignment can be achieved. This rigorous characterization is the non-negotiable foundation upon which all subsequent research and development efforts must be built, ensuring data integrity and accelerating the path from discovery to application.

References

- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (n.d.). Asian Journal of Biological and Pharmaceutical Research.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biological Research.

- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. (2025). Benchchem.

- Technical Support Center: Characterization of Oxazole Deriv

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).

- IR: carboxylic acids. (n.d.). University of Calgary.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- A Spectroscopic Showdown: Unmasking the Isomers of Oxazole. (2025). Benchchem.

- MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar.

- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. (n.d.).

- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.).

- Ethyl 5-Formyl-1-(pyridin-3-yl)

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyridin-3-yl)oxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a distinct heterocyclic entity, stands at the confluence of pyridine and oxazole moieties, two scaffolds of immense significance in medicinal chemistry. The strategic placement of the nitrogen atom in the pyridine ring and the versatile functionality of the oxazole-carboxylic acid core earmark this molecule as a compelling building block for the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, including its identification, a proposed synthetic pathway with detailed protocols, predicted spectroscopic data, and an exploration of its potential applications in drug discovery, grounded in the biological activities of structurally related analogues.

Compound Identification and Physicochemical Properties

A precise identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and physicochemical properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid are summarized below.

| Identifier | Value | Source |

| CAS Number | 857521-74-5 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| IUPAC Name | 5-(Pyridin-3-yl)oxazole-2-carboxylic acid | |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=NO2)C(=O)O | |

| InChI Key | Not available |

Proposed Synthesis Pathway: A Modern Adaptation of Oxazole Synthesis

Caption: Proposed two-step synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethan-1-one

-

Rationale: This initial step introduces the necessary α-halide functionality for the subsequent cyclization. The use of hydrobromic acid as a solvent and catalyst facilitates the enolization of the starting ketone, which is the rate-determining step for α-halogenation.

-

Procedure:

-

To a solution of 3-acetylpyridine (1.0 eq) in aqueous hydrobromic acid (48%), add bromine (1.05 eq) dropwise at 0 °C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-(pyridin-3-yl)ethan-1-one.

-

Step 2: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid

-

Rationale: This step employs a modified Hantzsch oxazole synthesis. The α-bromoketone reacts with oxamide to form the oxazole ring. The reaction is initially performed in ethanol to yield the corresponding ethyl ester, which is then hydrolyzed in a one-pot fashion to the desired carboxylic acid.

-

Procedure:

-

To a solution of 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) in ethanol, add oxamide (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After the formation of the intermediate ester is complete, cool the reaction mixture to room temperature.

-

Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at 60 °C for 2 hours or until the hydrolysis is complete.

-

Cool the reaction mixture to 0 °C and acidify with 2M hydrochloric acid to a pH of approximately 3-4.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

-

Predicted Spectroscopic Data

While experimental data for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is not widely published, its spectroscopic characteristics can be predicted based on the analysis of its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 | br s | COOH |

| ~9.1 | d | Pyridine C2-H |

| ~8.7 | dd | Pyridine C6-H |

| ~8.3 | dt | Pyridine C4-H |

| ~7.8 | s | Oxazole C4-H |

| ~7.6 | dd | Pyridine C5-H |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | COOH |

| ~158.5 | Oxazole C2 |

| ~152.0 | Oxazole C5 |

| ~150.0 | Pyridine C6 |

| ~148.5 | Pyridine C2 |

| ~136.0 | Pyridine C4 |

| ~128.0 | Pyridine C3 |

| ~124.0 | Pyridine C5 |

| ~123.0 | Oxazole C4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretching (carboxylic acid) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1600 | C=N stretching (oxazole and pyridine rings) |

| ~1580, 1480 | C=C stretching (aromatic rings) |

| ~1100 | C-O stretching (oxazole ring) |

Potential Applications in Drug Discovery

The pyridine-oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific pharmacological profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid has yet to be extensively reported, the activities of structurally similar molecules provide a strong rationale for its investigation in several therapeutic areas.

-

Antimicrobial Agents: The fusion of pyridine and oxazole rings is a common feature in compounds with antibacterial and antifungal properties. The nitrogen atoms in the heterocyclic systems can act as hydrogen bond acceptors, interacting with key residues in microbial enzymes or structural proteins. It is plausible that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid could serve as a scaffold for the development of novel anti-infective agents.

-

Anticancer Therapeutics: Many small molecule kinase inhibitors incorporate nitrogen-containing heterocycles. The pyridine and oxazole rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases. The carboxylic acid moiety provides a handle for further derivatization to optimize potency and pharmacokinetic properties.

-

Anti-inflammatory Drugs: Oxazole derivatives have been explored as anti-inflammatory agents, often through the inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid make it a candidate for investigation in this therapeutic area.

Caption: Potential therapeutic applications of the core scaffold.

Conclusion

5-(Pyridin-3-yl)oxazole-2-carboxylic acid (CAS 857521-74-5) represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route offers a clear and practical approach to accessing this compound, and the predicted spectroscopic data provides a benchmark for its identification. The structural relationship to biologically active molecules suggests that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a valuable starting point for the design and synthesis of new therapeutic agents. Further investigation into the pharmacological properties of this compound and its derivatives is highly warranted and holds the potential to unlock new avenues in the treatment of a range of diseases.

References

- Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physical Properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid

Introduction

5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a heterocyclic compound featuring both a pyridine and an oxazole ring, represents a class of molecules with significant potential in medicinal chemistry and materials science. The arrangement of nitrogen and oxygen atoms in this structure imparts specific electronic and steric properties that can influence its biological activity and material characteristics. This guide provides a comprehensive overview of the key physical properties of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid (CAS Number: 857521-74-5), offering both theoretical context and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical profile.

While extensive experimental data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and established analytical techniques to provide a robust framework for its characterization.

Chemical Structure and Molecular Properties

The foundational step in understanding the physical properties of a molecule is a thorough analysis of its structure.

Caption: Chemical structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

Table 1: Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | [1] |

| Exact Mass | 190.0378 g/mol | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

These computed values suggest that 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is a relatively small, polar molecule with the potential for hydrogen bonding, which will significantly influence its melting point, boiling point, and solubility.

Melting Point

The melting point is a critical physical property that provides information about the purity and the strength of the intermolecular forces within the crystal lattice of a solid compound. For a crystalline solid like 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a sharp melting point range is indicative of high purity.

Expected Melting Point

Based on related structures, such as other pyridyl-oxazole derivatives, the melting point is expected to be relatively high, likely above 200 °C, due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, and the planar aromatic rings, which can lead to efficient crystal packing. For instance, the related compound 5-(naphthalen-2-yl)-3-phenylisoxazole has a melting point of 167–169 °C, and 5-(4-bromophenyl)-3-phenylisoxazole melts at 184–185 °C.[2]

Experimental Protocol for Melting Point Determination

A standard and reliable method for determining the melting point is using a capillary melting point apparatus.[3][4][5]

Caption: Workflow for Melting Point Determination.

Solubility

The solubility of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid in various solvents is a key parameter for its application in drug delivery, formulation, and as a reactant in chemical synthesis. Its solubility profile is dictated by the polarity of the molecule, which is influenced by the pyridine ring, the oxazole ring, and the carboxylic acid group.

Predicted Solubility

-

Water: The presence of the carboxylic acid and the nitrogen atoms in the pyridine and oxazole rings suggests that the compound will have some solubility in water, particularly at higher pH where the carboxylic acid is deprotonated.[6]

-

Aqueous Base (e.g., NaOH, NaHCO₃): The acidic carboxylic acid group will react with bases to form a more soluble salt. Effervescence upon addition of sodium bicarbonate is a strong indicator of a carboxylic acid.[7][8]

-

Aqueous Acid (e.g., HCl): The basic nitrogen of the pyridine ring can be protonated, leading to increased solubility in acidic solutions.[8]

-

Organic Solvents: Solubility is expected in polar aprotic solvents such as DMSO and DMF, and to a lesser extent in alcohols like methanol and ethanol. It is likely to be poorly soluble in nonpolar solvents like hexane and diethyl ether.

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility can be performed through a systematic series of tests.[9]

Table 2: Qualitative Solubility Test Protocol

| Step | Procedure | Observation and Interpretation |

| 1 | Add ~10 mg of the compound to 1 mL of water in a test tube. Shake vigorously. | Soluble: The compound is a small, polar molecule. Proceed to test pH. Insoluble: Proceed to Step 2. |

| 2 | To the aqueous suspension from Step 1, add 1 mL of 5% NaOH solution. Shake. | Soluble: The compound is an acid (carboxylic acid or phenol). Proceed to Step 3. Insoluble: Proceed to Step 4. |

| 3 | To a fresh sample, add 1 mL of 5% NaHCO₃ solution. Shake. | Soluble (with effervescence): The compound is a carboxylic acid. |

| 4 | To a fresh sample, add 1 mL of 5% HCl solution. Shake. | Soluble: The compound is a base (amine). |

| 5 | If insoluble in all aqueous solutions, test solubility in organic solvents (e.g., ethanol, DMSO, hexane). | Observe solubility to determine the compound's general polarity. |

Acidity Constant (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. For 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, there are two main ionizable groups: the carboxylic acid proton and the pyridine nitrogen.

-

Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

-

Pyridinium Ion (pKa₂): The conjugate acid of the pyridine nitrogen is expected to have a pKa in the range of 4-6.

The determination of these pKa values is crucial for understanding the compound's ionization state at different pH values, which is critical for drug absorption and formulation.[10][11]

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of a compound.[12]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and oxazole rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm), which will disappear upon D₂O exchange.[13][14][15] The aromatic protons will appear in the range of 7-9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[13][15] The carbons of the aromatic rings will appear in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Attenuated Total Reflectance (ATR) FTIR is a convenient method for analyzing solid powder samples.[16][17][18][19][20]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for analyzing this polar molecule.[21][22][23][24]

-

Positive Ion Mode: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ should also be observable.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Conclusion

References

-

Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. Retrieved January 22, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Al-Mustaqbal University College. Retrieved January 22, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved January 22, 2026, from [Link]

-

Carboxylic Acid Unknowns and Titration. (n.d.). University of Wisconsin-River Falls. Retrieved January 22, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

-

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Chem-Tech. Retrieved January 22, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (2011, March 1). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018, February 19). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001, December 1). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

MALDI or ESI which is suitable for small molecules? (2013, June 13). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Powder Samples. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved January 22, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). St. Norbert College. Retrieved January 22, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Anbar. Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

- Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

- 1. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. metaphactory [semopenalex.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. covalent.com [covalent.com]

- 19. jascoinc.com [jascoinc.com]

- 20. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 21. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 22. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Projected Biological Activity of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid

A Note on the Scope of this Document: Publicly available data on the specific biological activities of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is limited. This guide, therefore, serves as a forward-looking technical whitepaper. It synthesizes the known biological profiles of its constituent chemical moieties and structurally analogous compounds to project its potential therapeutic applications and outlines a comprehensive research framework for its empirical validation. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Molecule of Interest

The compound 5-(Pyridin-3-yl)oxazole-2-carboxylic acid integrates three key chemical features: a pyridine ring, an oxazole core, and a carboxylic acid group. This unique combination suggests a compelling potential for biological activity, drawing from the well-established pharmacological profiles of each component.

-

The Pyridine Moiety: A fundamental heterocyclic amine, the pyridine ring is a common feature in a wide array of bioactive compounds, including those with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Its presence can influence solubility, receptor binding, and metabolic stability.

-

The Oxazole Core: The 1,3-oxazole ring is a five-membered heterocycle recognized as a versatile scaffold in medicinal chemistry.[3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3] This moiety can act as a bioisostere for amide or ester groups, participating in crucial hydrogen bonding interactions with biological targets.

-

The Carboxylic Acid Group: This functional group can significantly impact a molecule's pharmacokinetic properties, including its solubility and ability to interact with biological targets through ionic interactions and hydrogen bonding.

The strategic combination of these three components in 5-(Pyridin-3-yl)oxazole-2-carboxylic acid presents a molecule with a high potential for novel biological activities, warranting a thorough investigation.

Proposed Synthesis and Characterization

A plausible synthetic route for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid can be conceptualized based on established methods for oxazole synthesis. One such approach is the Robinson-Gabriel synthesis or modifications thereof, which involves the cyclization of an N-acyl-α-amino ketone.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid

-

Acylation: Nicotinoyl chloride is reacted with an amino acid ester, such as glycine ethyl ester, in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to yield the corresponding N-acyl-amino acid ester.

-

Cyclization and Dehydration: The resulting intermediate is subjected to cyclodehydration using a reagent like phosphorus oxychloride (POCl₃) or polyphosphoric acid to form the oxazole ring, yielding ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate.

-

Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.

-

Purification and Characterization: The final product is purified by recrystallization or column chromatography. Its structure is confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Projected Biological Activity: Insights from Analogous Structures

Potential Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine and oxazole/oxadiazole-containing compounds. A new series of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivatives has been synthesized and shown to exhibit significant antibacterial and antifungal activity.[4] These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[4] The pyridine moiety is also a key component in many established antimicrobial agents.[5]

Hypothesis: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is projected to exhibit antimicrobial activity, potentially through the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Potential Anticancer Activity

The oxazole scaffold is a prominent feature in a number of anticancer agents. For instance, derivatives of oxazolo[5,4-d]pyrimidines have been investigated as potential anticancer agents.[6][7] Furthermore, isoxazole derivatives have also been synthesized and evaluated for their potential against prostate cancer.[1] The pyridine ring is also present in many compounds with demonstrated anticancer effects.[2][8]

Hypothesis: 5-(Pyridin-3-yl)oxazole-2-carboxylic acid may possess anticancer properties, potentially through the inhibition of kinases involved in cancer cell proliferation and survival or by inducing apoptosis.

A Proposed Framework for Biological Evaluation

To empirically validate the projected biological activities of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid, a systematic and multi-tiered evaluation process is proposed.

Caption: A structured workflow for the comprehensive biological evaluation of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

In Vitro Screening Protocols

Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Assay: The compound will be tested against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method according to CLSI guidelines.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Following the MIC assay, aliquots from wells showing no visible growth will be plated on agar to determine the concentration at which the compound is cidal.

Anticancer Activity:

-

Cell Viability Assays (MTT/SRB): The cytotoxic effects of the compound will be evaluated against a panel of human cancer cell lines (e.g., breast, colon, lung, prostate) and a non-cancerous cell line to determine its potency and selectivity.

-

Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining will be employed to determine if the compound induces apoptosis in cancer cells.

Mechanism of Action Studies

Based on the results of the in vitro screening, further studies will be conducted to elucidate the mechanism of action. This may involve:

-

Enzyme Inhibition Assays: If a specific enzyme is hypothesized as a target (e.g., a bacterial enzyme or a human kinase), in vitro inhibition assays will be performed.

-

Molecular Docking Studies: Computational modeling can be used to predict the binding mode of the compound to its potential target.

-

Western Blot Analysis: To investigate the effect of the compound on key signaling pathways involved in cell proliferation and survival in cancer cells.

Potential Signaling Pathway Interactions

Based on the activities of related oxazole and pyridine-containing anticancer agents, a hypothetical signaling pathway that could be modulated by 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 5-(Pyridin-3-yl)oxazole-2-carboxylic acid.

Conclusion and Future Directions

While the biological profile of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is yet to be fully elucidated, its chemical structure, based on the established activities of its constituent moieties and analogous compounds, strongly suggests its potential as a novel antimicrobial or anticancer agent. The proposed research framework in this guide provides a clear and comprehensive path for the synthesis, characterization, and rigorous biological evaluation of this promising molecule. The insights gained from these studies will be crucial in determining its therapeutic potential and could pave the way for the development of a new class of drugs.

References

-

J&K Scientific. (n.d.). 5-(Pyridin-3-yl)-1,2-oxazole-3-carboxylic acid | 893638-39-6. Retrieved from [Link]

-

ResearchGate. (2025). Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Retrieved from [Link]

-

Pilyo, S. G., et al. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. Retrieved from [Link]

-

Gür, B., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. Retrieved from [Link]

-

MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5519. Retrieved from [Link]

-

Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Retrieved from [Link]

-

Mullani, A. K., & Charde, M. S. (2024). Design, Synthesis and Biological Evaluation of Pyridyltriazole Derivatives as Potent Antitubercular Agents. Asian Journal of Chemistry, 36, 2689-2704. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 949813. Retrieved from [Link]

-

Yilmaz, I., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 15(1), 103511. Retrieved from [Link]

-

PubChem. (n.d.). 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Retrieved from [Link]

-

Hammed AD, et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Retrieved from [Link]

-

Kumar, G. P. S., et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 21(2), 175-181. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]

- 8. amhsr.org [amhsr.org]

An In-Depth Technical Guide to the Synthesis of Novel 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(pyridin-3-yl)oxazole-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural features, combining the hydrogen bond accepting capabilities of the pyridine nitrogen with the versatile functionality of the oxazole ring, make it an attractive framework for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this core structure and its derivatives. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and explore the rationale behind the selection of specific synthetic routes. The guide is designed to empower researchers in drug discovery and development with the knowledge to efficiently synthesize and explore the therapeutic potential of this promising class of compounds.

The 5-(Pyridin-3-yl)oxazole Scaffold: A Rising Star in Medicinal Chemistry

The fusion of a pyridine and an oxazole ring system creates a molecular architecture with a rich pharmacological profile. The pyridine moiety is a common feature in numerous FDA-approved drugs, where the nitrogen atom often plays a crucial role in target engagement through hydrogen bonding.[1][2] The oxazole ring, a bioisostere of amide and ester functionalities, offers metabolic stability and a rigid framework for orienting substituents.[3] The combination of these two heterocycles in the 5-(pyridin-3-yl)oxazole core has been explored for a range of therapeutic applications, including as anticancer and antimicrobial agents.[4][5][6][7] The carboxylic acid functionality at the 2-position provides a handle for further derivatization, enabling the synthesis of diverse libraries of amides, esters, and other analogues to probe structure-activity relationships (SAR).

Strategic Synthetic Pathways to the Core Scaffold

The synthesis of 2,5-disubstituted oxazoles can be approached through several classical and modern methodologies. For the specific construction of the 5-(pyridin-3-yl)oxazole-2-carboxylic acid framework, two primary strategies stand out: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Oxazole Synthesis.

The Van Leusen Oxazole Synthesis: A Convergent and Efficient Approach

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[8][9][10] This [3+2] cycloaddition offers a convergent and often high-yielding route to 5-substituted oxazoles. To access the target scaffold, the key precursors are pyridine-3-carboxaldehyde and an isocyanide bearing a carboxylate or a precursor thereof at the α-position, such as ethyl isocyanoacetate.

The reaction proceeds through the initial deprotonation of the isocyanoacetate by a base, typically potassium carbonate, to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of pyridine-3-carboxaldehyde. Subsequent intramolecular cyclization and elimination of the tosyl group (if using TosMIC) or water (from the isocyanoacetate pathway) affords the desired 5-(pyridin-3-yl)oxazole-2-carboxylate ester.

Diagram: Van Leusen Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate

Caption: Robinson-Gabriel synthesis workflow.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of the target compounds. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Synthesis of Ethyl 5-(Pyridin-3-yl)oxazole-2-carboxylate

This protocol utilizes the Van Leusen reaction, which is generally the more direct route.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine-3-carboxaldehyde | 107.11 | 1.07 g | 10 mmol |

| Ethyl isocyanoacetate | 113.12 | 1.24 g | 11 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol |

| Methanol (MeOH) | 32.04 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carboxaldehyde (1.07 g, 10 mmol), ethyl isocyanoacetate (1.24 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol) in methanol (50 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate as a solid.

Synthesis of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate | 218.21 | 2.18 g | 10 mmol |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 0.63 g | 15 mmol |

| Tetrahydrofuran (THF) | 72.11 | 30 mL | - |

| Water (H₂O) | 18.02 | 10 mL | - |

| 1 M Hydrochloric acid (HCl) | - | ~15 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 5-(pyridin-3-yl)oxazole-2-carboxylate (2.18 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(pyridin-3-yl)oxazole-2-carboxylic acid as a solid.

Derivatization and SAR Exploration

The 5-(pyridin-3-yl)oxazole-2-carboxylic acid is a versatile intermediate for the synthesis of a wide range of derivatives. The carboxylic acid can be readily converted to amides, esters, and other functional groups using standard coupling reagents (e.g., HATU, HOBt/EDC). This allows for a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimized biological activity. For instance, the synthesis of various amide derivatives can probe the importance of hydrogen bond donors and acceptors at this position for target binding. [11][12][13]

Diagram: Derivatization of 5-(Pyridin-3-yl)oxazole-2-carboxylic Acid

Caption: Derivatization possibilities.

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust foundation for the preparation of 5-(pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives. The Van Leusen reaction, in particular, offers an efficient and convergent strategy for accessing the core scaffold. The biological importance of the pyridine and oxazole heterocycles, coupled with the potential for diverse functionalization at the 2-position, makes this a highly promising area for further investigation in drug discovery. Future work in this field will likely focus on the synthesis of novel libraries of these compounds and their evaluation against a range of biological targets to unlock their full therapeutic potential.

References

- Robinson–Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Robinson%E2%80%93Gabriel_synthesis]

- Van Leusen Reaction | NROChemistry. [URL: https://www.nro-chem.com/named-reactions/van-leusen-reaction/]

- Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis%2C-and-Anticancer-Activity-of-Das/01a415a75225332f913d33309a2592751f92e761]

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5760]

- 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3247293/]

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34525925/]

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00777h]

- Van Leusen reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Van_Leusen_reaction]

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503577/]

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [URL: https://www.annalsmedicalresearch.org/index.php/annals/article/view/1004]

- Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5152]

- Development of New 5‐(Oxazol‐2‐yl)Pyrimidine Derivatives with Promising Anticancer Activities | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/376116819_Development_of_New_5-Oxazol-2-ylPyrimidine_Derivatives_with_Promising_Anticancer_Activities]

- Robinson-Gabriel Synthesis - SynArchive. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]

- Multicomponent Approaches to Molecular Diversity & Complexity - VU Research Portal. [URL: https://research.vu.nl/en/publications/multicomponent-approaches-to-molecular-diversity-complexity]

- Van Leusen Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/van-leusen-reaction.shtm]

- Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17398018/]

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-evaluation-of-pyridine-3-carboxamide-Mohammed-Shamkh/666687023363065604b9016140d343c5b89a8047]

- Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2443]

- Robinson–Gabriel synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/242484606_Robinson-Gabriel_synthesis]

- Robinson-Gabriel synthesis - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-3-The-Robinson-Gabriel-synthesis-for-oxazole_fig2_290200832]

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37315986/]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-to-Joshi-Choudhary/8c8430a6123a6358c253457597f80456b379e491]

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151025/]

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [URL: https://www.researchgate.

- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. [URL: https://www.mdpi.com/1422-8599/2022/1/M1340]

- Synthetic approaches for oxazole derivatives: A review - ResearchGate. [URL: https://www.researchgate.

- Gabriel synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gabriel_synthesis]

- ChemInform Abstract: Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/259160538_ChemInform_Abstract_Synthesis_of_5-3-Indolyloxazole_Natural_Products_Structure_Revision_of_Almazole_D]

- ETHYL 2-(PYRIDIN-2-YL)OXAZOLE-4-CARBOXYLATE - Echemi. [URL: https://www.echemi.com/products/460081-26-9.html]

- 1083224-10-5 | 5-(Pyridin-3-yl)oxazole-4-carboxylic acid | ChemScene. [URL: https://www.chemscene.com/products/5-Pyridin-3-yloxazole-4-carboxylic-acid-1083224-10-5.html]

- ethyl 5-pyridin-2-yl-4,5-dihydroisoxazole-3-carboxylate synthesis - chemicalbook. [URL: https://www.chemicalbook.

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881691/]

- (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amhsr.org [amhsr.org]

- 7. researchgate.net [researchgate.net]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. Van Leusen Reaction [organic-chemistry.org]

- 11. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to Pyridinyl-Oxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Strategic Fusion of Two Privileged Heterocycles

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of therapeutic agents due to their ability to engage in diverse, high-affinity interactions with biological targets.[1][2] Among these, the pyridine and oxazole rings stand out as "privileged structures," appearing frequently in FDA-approved drugs and natural products.[3][4][5]

The pyridine ring, an isostere of benzene, is a six-membered heteroaromatic system whose nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and modulating electronic properties.[5][6] The oxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom, providing a unique spatial arrangement of hydrogen bond donors and acceptors.[3][7] It is structurally similar to components of nucleic acids and is present in numerous clinical agents like the antibiotic Linezolid and the anti-inflammatory drug Oxaprozin.[1][3]

This guide provides a comprehensive review of a hybrid scaffold that capitalizes on the strengths of both moieties: the pyridinyl-oxazole core. By covalently linking these two powerful heterocycles, medicinal chemists have created a class of compounds with a broad spectrum of biological activities. We will explore the key synthetic methodologies for their construction, delve into their diverse therapeutic applications—from oncology to infectious diseases—elucidate critical structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Synthetic Methodologies: Constructing the Pyridinyl-Oxazole Core

The synthesis of the pyridinyl-oxazole scaffold can be achieved through several established and innovative organic chemistry reactions. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. The causality behind these methods lies in the strategic formation of the oxazole ring from precursors already bearing the pyridine moiety, or vice-versa.

The Van Leusen Oxazole Synthesis

One of the most robust and versatile methods for constructing the oxazole ring is the Van Leusen reaction.[8] This method involves the base-mediated reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). To create pyridinyl-oxazoles, a pyridinecarboxaldehyde serves as the key starting material. The reaction proceeds via a cycloaddition mechanism, providing direct access to 5-substituted oxazoles.

The rationale for its widespread use is its high tolerance for various functional groups on the pyridine ring, allowing for the synthesis of a diverse library of compounds. Microwave-assisted versions of this reaction have been developed to improve yields and dramatically reduce reaction times.[8]

Caption: Generalized workflow for the Van Leusen synthesis of pyridinyl-oxazoles.

Synthesis from Chalcone Precursors

Chalcones, or α,β-unsaturated ketones, are excellent intermediates for synthesizing a variety of heterocyclic compounds.[9] A common approach involves preparing a chalcone where one of the aryl groups is a pyridine ring. This pyridinyl-containing chalcone can then be reacted with various reagents to form the oxazole ring, often as part of a larger, fused heterocyclic system. For instance, condensation with hydroxylamine hydrochloride in acetic acid can yield pyridinyl-isoxazole derivatives, a closely related and biologically active scaffold.[9]

The Robinson-Gabriel Synthesis

A classical method, the Robinson-Gabriel synthesis, involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring.[10] In the context of our topic, the synthesis would begin with an α-acylamino ketone where the acyl group is derived from a pyridine carboxylic acid (e.g., nicotinic acid, isonicotinic acid). This method is particularly useful for generating 2,5-disubstituted oxazoles. The use of strong dehydrating agents like sulfuric acid or polyphosphoric acid is critical for driving the reaction to completion.[10]

Biological Activities and Therapeutic Applications

The pyridinyl-oxazole scaffold has demonstrated remarkable versatility, exhibiting a wide array of biological activities. This section details its most significant therapeutic applications, supported by quantitative data from preclinical studies.

Anticancer Activity

The pyridinyl-oxazole core is a prominent feature in many potent anticancer agents. These compounds often exert their effects through the inhibition of key cellular processes like cell proliferation and angiogenesis.

-

Kinase Inhibition: A significant mechanism of action is the inhibition of protein kinases, which are critical regulators of cell growth and survival. For example, a series of heptaheteroaryl compounds containing oxazole and pyridine units, known as iso-TOxaPy, were identified as potent antiproliferative agents.[11][12] Further investigation revealed that the lead compound, iso-TOxaPy, selectively inhibits Rho-associated coiled-coil containing protein kinase 2 (ROCK2) .[11] Inhibition of ROCK2 disrupts the cancer cell cytoskeleton, reduces stress fiber formation, and can inhibit the growth of cancer cells organized in 3D spheroid models.[12]

-

Cytotoxicity: Other derivatives have shown potent cytotoxicity against a broad range of cancer cell lines. A study of pyridine-based 1,3,4-oxadiazole derivatives (a bioisostere of oxazole) found that compound 5k (with a 3,5-dichloro substitution) exhibited an IC₅₀ value of 6.99 µM against A549 lung cancer cells, comparable to the standard chemotherapeutic agent 5-fluorouracil.[13] Molecular docking studies suggested these compounds bind strongly to cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[13]

Caption: Simplified ROCK2 signaling pathway inhibited by pyridinyl-oxazole compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridinyl-oxazole and related compounds have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A series of pyridinylisoxazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[14] Certain compounds showed good COX-2 inhibitory activity with weak inhibition of COX-1.[14] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. These compounds also demonstrated significant analgesic and antipyretic activities in animal models.[14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibiotics. The pyridinyl-oxazole scaffold has proven to be a fertile ground for this research.

-

Antibacterial: A new class of pyridine-linked hydrazinyl oxazoles showed promising antibacterial and antifungal activity.[15] In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized, with several compounds exhibiting strong antibacterial activity against Gram-positive bacteria, comparable to the clinically used antibiotic Linezolid.[16]

-

Antifungal: Pyridine-linked hydrazinyl imidazoles, structurally related to oxazoles, displayed higher antifungal activity than standard drugs in some tests.[15]

Summary of Biological Activities

The following table summarizes the activities of representative pyridinyl-oxazole and closely related compounds discussed in the literature.

| Compound Class/Name | Biological Target/Assay | Reported Activity (IC₅₀/MIC) | Therapeutic Area | Reference |

| iso-TOxaPy | ROCK2 Kinase Inhibition | Selectively inhibits | Anticancer | [11][12] |

| Pyridine-Oxadiazole (5k) | A549 Lung Cancer Cell Cytotoxicity | IC₅₀ = 6.99 µM | Anticancer | [13] |

| Pyridinylisoxazole (14c, 15a) | COX-2 Inhibition | Good selective inhibition | Anti-inflammatory | [14] |

| Pyridine-linked Oxazoles | Antimicrobial Activity | Displayed activity | Antimicrobial | [15] |

| 3-(pyridin-3-yl)-oxazolidinone | Gram-positive bacteria (e.g., S. aureus) | MIC = 32–64 µg/ml | Antibacterial | [16] |

Structure-Activity Relationship (SAR) Analysis

Understanding how specific structural modifications impact biological activity is crucial for optimizing lead compounds. SAR studies on pyridinyl-oxazole derivatives have revealed several key insights.

-

Substituents on the Pyridine Ring: The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) and the nature of other substituents can significantly influence binding affinity and selectivity for a given target.

-

Substituents on the Oxazole Ring: The substitution pattern on the oxazole ring is pivotal. For a series of pyridine-oxadiazole anticancer agents, it was found that meta-substituents on a terminal phenyl ring enhanced activity, whereas bulky or strongly electron-withdrawing groups were detrimental.[13]

-

General Trends: Across various pyridine derivatives, the presence of groups containing nitrogen and oxygen atoms (e.g., -OCH₃, -OH, -NH₂) tends to enhance antiproliferative activity, likely by forming additional hydrogen bonds with the target protein. Conversely, bulky groups or halogens can sometimes decrease activity.[4]

Caption: Key regions for structure-activity relationship (SAR) modifications on a generic pyridinyl-oxazole scaffold.

Key Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

To assess the anticancer potential of newly synthesized pyridinyl-oxazole compounds, a reliable and high-throughput method is required to measure their effect on cancer cell viability. The MTT assay is a standard colorimetric assay for this purpose.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. This product is insoluble in aqueous solution and is solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The pyridinyl-oxazole scaffold represents a highly successful example of fragment-based drug design, where two biologically significant heterocycles are merged to create novel chemical entities with enhanced and diverse therapeutic properties. The research reviewed herein demonstrates their potent activity in oncology, inflammation, and infectious diseases, underscoring the immense potential of this structural class.

Future research in this area should focus on several key objectives:

-

Target Deconvolution: For compounds with potent phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is essential for mechanism-of-action studies and further development.

-

Pharmacokinetic Optimization: Efforts should be directed toward improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Expansion of Therapeutic Applications: The broad biological activity suggests that pyridinyl-oxazole libraries should be screened against other disease targets, including neurodegenerative disorders and metabolic diseases.

-

Development of Green Synthesis: Innovating more environmentally benign, high-yield synthetic routes will be critical for the sustainable and cost-effective production of these valuable compounds.

References

-